5-Nitropyridine-2-carbaldehyde
Overview
Description
5-Nitropyridine-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Chemistry
5-Nitropyridine-2-carbaldehyde has been explored for various applications in material chemistry and synthetic organic chemistry. An alternative synthetic method was developed for the synthesis of 3-alkylated/arylated 5-nitropyridines, involving a three-component ring transformation, allowing modification of the substituent at the 3-position by changing the precursor aldehyde. This method enhances practicality and user-friendliness due to the use of solid ammonium acetate instead of ammonia as the nitrogen source (Le, Asahara, & Nishiwaki, 2015). Additionally, a multicomponent reaction approach was employed to acquire previously undescribed 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, highlighting the potential of this compound in the synthesis of nitrogen-containing scaffolds (Turgunalieva et al., 2023).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical research, (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides synthesized from this compound were utilized in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors. This indicates the compound's significance in developing therapeutic agents targeting specific biological pathways (Komor et al., 2012).
Thermodynamic Studies
Furthermore, the thermodynamic properties of compounds related to this compound, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, were studied to understand the nature of these compounds better. This investigation aids in optimizing the synthesis, purification, and application processes, providing valuable insights into the theoretical knowledge of these compounds’ nature (Dibrivnyi et al., 2015).
Chemical Process Optimization
The compound's role extends to chemical process optimization, as exemplified by the study on hydrogen peroxide oxidations, where 5-Bromo-2-nitropyridine, derived from a similar compound, was prepared from the corresponding amine. This showcases the compound's utility in developing reproducible and safe protocols for large-scale chemical synthesis (Agosti et al., 2017).
Safety and Hazards
5-Nitropyridine-2-carbaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Future Directions
The future directions for 5-Nitropyridine-2-carbaldehyde could involve exploring how 5-nitropyridine-2-sulfonic acid and its potassium salt could be utilized as starting materials for 2,5-substituted pyridines . Additionally, the synthesis of unsymmetrical 5-nitropyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction could be a promising area of research .
Properties
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
Record name | 5-Nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
Record name | 5-Nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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